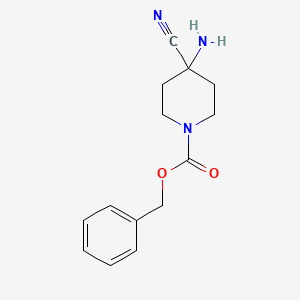

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHDPIWPOMOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682164 | |

| Record name | Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331281-15-3 | |

| Record name | Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Disclaimer: Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a specialized chemical compound for which direct, comprehensive experimental data is not widely available in public literature. This guide provides a detailed overview based on the chemical properties of its structural analogues and established chemical principles. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a piperidine derivative featuring a benzyl carbamate protecting group on the ring nitrogen, and geminal amino and cyano groups at the 4-position. This unique substitution pattern suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and the presence of amino and cyano functionalities offers multiple points for further chemical modification. 4-aminopiperidine derivatives, for instance, are recognized as a class of potent cognition-enhancing drugs[1].

Predicted Chemical Properties

The chemical properties of this compound can be inferred from its constituent parts and closely related analogues.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₁₇N₃O₂ | Based on structural assembly. |

| Molecular Weight | 259.31 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar organic compounds. |

| Melting Point | Likely >100 °C | The presence of polar amino and cyano groups, along with the rigid piperidine ring, would likely result in a higher melting point compared to less substituted analogues. |

| Solubility | Soluble in organic solvents like DCM, Ethyl Acetate, and Methanol. Sparingly soluble in water. | The benzyl carbamate group imparts lipophilicity, while the amino and cyano groups add polarity. |

| Stability | Stable under standard conditions. Sensitive to strong acids and bases. The benzyl carbamate group can be cleaved by catalytic hydrogenation.[2] | The benzyl carbamate (Cbz) group is a common protecting group known for its stability under a range of conditions but is susceptible to specific deprotection methods.[2][3] |

Comparative Analysis with Analogues

To provide a more concrete foundation for the predicted properties, the following table summarizes the known properties of structurally related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |

| Benzyl 4-oxopiperidine-1-carboxylate | 19099-93-5 | C₁₃H₁₅NO₃ | 233.26 | Melting Point: 38-41 °C; Boiling Point: 114-140 °C/0.25 mmHg; Density: 1.172 g/mL.[4] |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.30 | Purity: ≥97%.[4] |

| 4-Aminopiperidine | 13035-19-3 | C₅H₁₂N₂ | 100.16 | Density: 0.945 g/mL; Refractive Index: n20/D 1.4910. |

| 4-Cyanopiperidine | 4395-98-6 | C₆H₁₀N₂ | 110.16 | Boiling Point: 226.4°C at 760 mmHg.[5] |

Proposed Synthetic Pathway and Experimental Protocol

The most plausible method for synthesizing this compound is via a Strecker synthesis, a well-established method for producing α-amino nitriles from aldehydes or ketones.[6][7][8][9][10] The starting material for this synthesis would be Benzyl 4-oxopiperidine-1-carboxylate.

Proposed Synthesis Workflow

Caption: Proposed one-pot Strecker synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from Benzyl 4-oxopiperidine-1-carboxylate.

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent)

-

Ammonium chloride (NH₄Cl, 1.5 equivalents)

-

Potassium cyanide (KCN, 1.2 equivalents)

-

Ammonia solution (e.g., 28% in water)

-

Methanol or Ethanol

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-oxopiperidine-1-carboxylate in methanol.

-

Addition of Reagents: To the stirred solution, add ammonium chloride followed by an aqueous solution of potassium cyanide. Then, add ammonia solution to the mixture. The reaction is typically stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.

-

Add water to the residue and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

The Benzyl Carbamate (Cbz) Protecting Group

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[2][3]

-

Stability: It is stable to a variety of reaction conditions, including mildly acidic and basic environments.

-

Cleavage: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). This deprotection is typically clean and proceeds under neutral pH.[2] It can also be removed by strong Lewis acids.[11]

The presence of the Cbz group on the piperidine nitrogen makes it less nucleophilic, allowing for selective reactions at other sites of the molecule.[3]

Structural Relationships

The following diagram illustrates the structural relationship between the target compound and its key precursor and analogues.

Caption: Structural relationships of the target compound.

Safety and Handling

Given the absence of a specific safety data sheet for the target compound, precautions should be based on compounds with similar functionalities.

-

Toxicity: The presence of a cyano group suggests that the compound should be handled with care, as it may be toxic if ingested, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzyl carbamate - Wikipedia [en.wikipedia.org]

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate molecular structure

An In-depth Technical Guide on the Molecular Structure of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Introduction

This compound is a substituted piperidine derivative. The core structure features a piperidine ring N-substituted with a benzyl carboxylate group, and the C4 position is geminally substituted with both an amino and a cyano group. This unique arrangement of functional groups suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in numerous pharmaceuticals, and the presence of a reactive cyano group and a nucleophilic amino group at a quaternary center offers opportunities for diverse chemical modifications.

This technical guide provides a theoretical overview of the molecular structure, physicochemical properties, a proposed synthetic pathway, and postulated analytical characterization of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is presented below. The key structural features include a benzyl carbamate protecting group on the piperidine nitrogen, and a geminal amino and cyano group at the 4-position.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Similar Compounds |

| Molecular Formula | C₁₄H₁₇N₃O₂ | Based on the chemical name. |

| Molecular Weight | 259.31 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Inferred from similar piperidine derivatives. |

| Melting Point | >130 °C (with decomposition)[1] | Similar gem-amino-cyano compounds can be unstable at elevated temperatures. 4-Anilino-1-benzyl-4-cyanopiperidine has a melting point >132°C (dec.).[1] |

| Boiling Point | Not available | Likely to decompose before boiling under atmospheric pressure. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alcohols. | Based on general solubility of protected amino-nitrile compounds. |

| pKa | Amine (NH₂): ~8-9; Carbamate: Not applicable | Estimated based on typical pKa values for primary amines adjacent to a quaternary center. |

Proposed Synthesis Protocol

A plausible synthetic route to obtain this compound is a modified Strecker synthesis starting from a suitable piperidone precursor.

3.1. Overall Reaction Scheme

The synthesis can be envisioned in two main steps:

-

Formation of the protected piperidone precursor: Benzyl 4-oxopiperidine-1-carboxylate.

-

Strecker reaction on the ketone to introduce the amino and cyano groups.

3.2. Experimental Protocol

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

This precursor is commercially available or can be synthesized from 4-piperidone and benzyl chloroformate.

Step 2: Synthesis of this compound (Strecker Synthesis)

-

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate[2]

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ammonium hydroxide (aqueous ammonia, NH₄OH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.

-

To this solution, add a solution of ammonium chloride (1.5 eq) in aqueous ammonia and stir for 30 minutes at room temperature. This step forms the imine intermediate in situ.

-

In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.

-

Cool the reaction mixture containing the imine to 0-5 °C in an ice bath.

-

Slowly add the aqueous solution of sodium cyanide to the reaction mixture. Caution: Cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Allow the reaction to stir at room temperature overnight.

-

After the reaction is complete (monitored by TLC), add water to the mixture and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Proposed Analytical Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), ~3.5-3.8 (m, 4H, piperidine H2/H6), ~1.8-2.0 (m, 4H, piperidine H3/H5), ~1.7 (br s, 2H, -NH₂). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155 (C=O, carbamate), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~120 (CN), ~67 (-CH₂-Ph), ~55 (C4), ~42 (piperidine C2/C6), ~35 (piperidine C3/H5). |

| FT-IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch, amine), 2240 (C≡N stretch, nitrile), 1690 (C=O stretch, carbamate), 1600, 1490 (C=C stretch, aromatic).[3] |

| Mass Spectrometry (ESI+) | m/z 260.14 [M+H]⁺, 282.12 [M+Na]⁺. |

Potential Applications and Signaling Pathways

Substituted 4-aminopiperidine scaffolds are known to be biologically active. For instance, they have been investigated as inhibitors of SMYD3 methyltransferase, which is a therapeutic target in some cancers.[4] The presence of the amino and cyano groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules that could potentially modulate various biological pathways.

Visualizations

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

While direct experimental data for this compound is lacking, this guide provides a comprehensive theoretical framework for its molecular structure, properties, synthesis, and characterization based on well-established chemical principles and data from analogous compounds. The unique combination of functional groups in this molecule makes it an attractive target for synthesis and further investigation, particularly in the field of medicinal chemistry. The proposed synthetic route is feasible and relies on standard organic chemistry transformations. Experimental validation of the data presented herein is essential for future applications.

References

An In-Depth Technical Guide to the Synthesis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The core of this synthesis is a Strecker reaction, a well-established method for the formation of α-amino nitriles from a ketone, an amine source, and a cyanide source.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a one-pot Strecker synthesis. The key starting material is Benzyl 4-oxopiperidine-1-carboxylate. This is reacted with an ammonium salt, which serves as the amine source, and a cyanide salt to introduce the nitrile group. The reaction proceeds through the in-situ formation of an imine intermediate, which is then attacked by the cyanide ion to yield the final product.

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a Strecker reaction.

Materials:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | 233.26 |

| Ammonium Chloride | NH4Cl | 53.49 |

| Potassium Cyanide | KCN | 65.12 |

| Methanol | CH4O | 32.04 |

| Water | H2O | 18.02 |

| Dichloromethane | CH2Cl2 | 84.93 |

| Sodium Sulfate (anhydrous) | Na2SO4 | 142.04 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.

-

Addition of Reagents: To the stirred solution, add ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq) dissolved in a minimal amount of water.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel.

Quantitative Data

Logical Relationship of the Strecker Synthesis

The Strecker synthesis is a three-component reaction. The logical flow of the reaction mechanism is as follows:

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate: A Core Intermediate for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a pivotal synthetic intermediate in medicinal chemistry, primarily utilized in the development of innovative therapeutic agents. Its unique trifunctional piperidine scaffold, featuring an amino, a cyano, and a carbamate group, offers versatile handles for chemical modification, making it a valuable building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a precursor in the synthesis of high-value pharmaceutical targets, such as Janus kinase (JAK) and dipeptidyl peptidase-IV (DPP-IV) inhibitors. Detailed experimental protocols, structured data tables, and process visualizations are presented to facilitate its application in drug discovery and development.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. The introduction of multiple functional groups onto the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties. This compound has emerged as a particularly useful intermediate due to the orthogonal reactivity of its functional groups. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen provides stability and can be readily removed under specific conditions. The 4-amino and 4-cyano groups at the same carbon atom create a quaternary center that is a key structural feature in several biologically active molecules. This guide will delve into the synthetic pathways to access this intermediate and its subsequent elaboration into potential drug candidates.

Physicochemical Properties

While specific experimental data for this compound is not widely available in public literature, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Value |

| Molecular Formula | C₁₄H₁₇N₃O₂ |

| Molecular Weight | 259.31 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and ethyl acetate. |

| Storage | Store in a cool, dry place, away from incompatible materials. |

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Strecker synthesis . This one-pot, three-component reaction involves the condensation of a ketone with an amine and a cyanide source.

Synthetic Pathway

The synthesis commences from the readily available Benzyl 4-oxopiperidine-1-carboxylate.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is a proposed method based on the general principles of the Strecker reaction and may require optimization.

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.

-

Addition of Ammonia: To the stirred solution, add an excess of ammonia solution (e.g., 7N in methanol, 5-10 eq) at room temperature.

-

Addition of Cyanide Source: After a short period of stirring (e.g., 15-30 minutes), add a cyanide source such as sodium cyanide (1.2-1.5 eq) or trimethylsilyl cyanide (1.2-1.5 eq) portion-wise, while monitoring the temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >95% (after chromatography) |

Spectroscopic Characterization (Theoretical)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | * 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. |

-

5.15 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

3.50-3.80 ppm (m, 4H): Piperidine ring protons adjacent to the nitrogen.

-

1.80-2.20 ppm (m, 4H): Piperidine ring protons at C2 and C6.

-

1.50-1.70 ppm (br s, 2H): Protons of the amino group (-NH₂). | | ¹³C NMR | * ~170 ppm: Carbonyl carbon of the carbamate.

-

~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.

-

~120 ppm: Cyano group carbon (-C≡N).

-

~67 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

~55 ppm: Quaternary carbon of the piperidine ring (C4).

-

~40-45 ppm: Piperidine ring carbons adjacent to the nitrogen. | | FTIR (cm⁻¹) | * ~3300-3400 cm⁻¹: N-H stretching of the primary amine.

-

~2240 cm⁻¹: C≡N stretching of the nitrile group.

-

~1690 cm⁻¹: C=O stretching of the carbamate.

-

~1600, 1495, 1455 cm⁻¹: Aromatic C=C stretching.

-

~1240 cm⁻¹: C-N stretching.

-

~1100 cm⁻¹: C-O stretching. | | Mass Spec (ESI-MS) | * [M+H]⁺: m/z 260.14 |

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of inhibitors of key biological targets, including Janus kinases (JAKs) and dipeptidyl peptidase-IV (DPP-IV).

Intermediate for Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The 4-aminopiperidine scaffold is a common feature in many JAK inhibitors. The cyano group can be further elaborated or hydrolyzed to a carboxylic acid or amide, while the amino group can be functionalized to interact with the target protein.

Caption: High-level synthetic route to JAK inhibitors.

Precursor for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The 4-amino-4-cyanopiperidine moiety can serve as a key pharmacophore, with the cyano group often interacting with the active site of the DPP-IV enzyme.

Caption: General synthetic approach to DPP-IV inhibitors.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its efficient synthesis via the Strecker reaction and the orthogonal reactivity of its functional groups provide a versatile platform for the creation of diverse chemical libraries for drug discovery. The applications highlighted in the synthesis of JAK and DPP-IV inhibitors underscore its relevance in modern medicinal chemistry. This technical guide serves as a valuable resource for researchers and professionals engaged in the design and synthesis of next-generation therapeutics.

Spectroscopic Analysis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Ar-H |

| ~ 5.15 | s | 2H | -O-CH₂ -Ph |

| ~ 4.0-4.2 | m | 2H | Piperidine CH ₑ (axial) |

| ~ 3.2-3.4 | m | 2H | Piperidine CH ₐ (equatorial) |

| ~ 2.0-2.2 | m | 2H | Piperidine CH ₑ (axial) |

| ~ 1.8-2.0 | m | 2H | Piperidine CH ₐ (equatorial) |

| ~ 1.7 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C =O (Carbamate) |

| ~ 136 | Ar-C (Quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 127.8 | Ar-C H |

| ~ 120 | C ≡N |

| ~ 67.5 | -O-C H₂-Ph |

| ~ 52 | C -NH₂/CN (Quaternary) |

| ~ 44 | Piperidine C H₂ |

| ~ 35 | Piperidine C H₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~ 2240 | Medium-Weak | C≡N stretch (nitrile) |

| ~ 1700 | Strong | C=O stretch (carbamate) |

| 1600, 1495 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1240 | Strong | C-O stretch (carbamate) |

| ~ 1100 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M+H]⁺ | Molecular Ion |

| [M-NH₂]⁺ | Loss of amino group |

| [M-CN]⁺ | Loss of cyano group |

| [M-C₇H₇]⁺ | Loss of benzyl group |

| [M-C₈H₇O₂]⁺ | Loss of benzyloxycarbonyl group |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for piperidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the molecular weight of the compound.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Solubility and Stability of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the evaluation of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate. As there is limited publicly available data on this specific molecule, the following guide is based on established principles for analogous piperidine and carbamate-containing compounds. The experimental protocols described are generalized and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Introduction

This compound is a heterocyclic compound featuring a piperidine core, a functionality common in many pharmacologically active agents. Its structure, which includes a benzyl carbamate protecting group, an amino group, and a cyano group at the 4-position, suggests a complex physicochemical profile that warrants a thorough investigation of its solubility and stability. These parameters are critical for its potential development as a pharmaceutical intermediate or active pharmaceutical ingredient (API), influencing everything from synthesis and purification to formulation and bioavailability. This guide outlines the essential experimental protocols for characterizing the solubility and stability of this compound.

Physicochemical Properties

A summary of the predicted and experimentally determined physicochemical properties is crucial for understanding the behavior of this compound. While specific experimental data is not available in the public domain, a typical data table would include the following:

| Property | Predicted/Observed Value | Method/Source |

| Molecular Formula | C₁₄H₁₇N₃O₂ | - |

| Molecular Weight | 259.31 g/mol | - |

| pKa (most basic) | (Value) | Computational prediction / Potentiometric titration |

| LogP | (Value) | Computational prediction / Shake-flask method |

| Melting Point | (Value) °C | Differential Scanning Calorimetry (DSC) |

Solubility Profile

The solubility of a compound is a key determinant of its absorption and bioavailability. A comprehensive solubility profile should be established in a range of relevant solvents and media.

Anticipated Solubility

Based on its structure, this compound is expected to exhibit moderate to low aqueous solubility due to the presence of the hydrophobic benzyl and piperidine rings. The amino group may provide some degree of aqueous solubility, particularly in acidic conditions where it can be protonated. Solubility in organic solvents is anticipated to be higher, especially in polar aprotic solvents.

Quantitative Solubility Data

The following table outlines the expected format for presenting quantitative solubility data.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Deionized Water | 25 | (Value) | Shake-Flask |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | (Value) | Shake-Flask |

| 0.1 M HCl | 25 | (Value) | Shake-Flask |

| 0.1 M NaOH | 25 | (Value) | Shake-Flask |

| Methanol | 25 | (Value) | Shake-Flask |

| Ethanol | 25 | (Value) | Shake-Flask |

| Acetonitrile | 25 | (Value) | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | (Value) | Shake-Flask |

| Dichloromethane | 25 | (Value) | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[1]

3.3.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

3.3.2. Procedure

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1][2]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[2]

-

Phase Separation: After equilibration, allow the samples to stand to permit the settling of undissolved solid. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.[1]

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[1][2]

-

Quantification: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[2]

-

Reporting: Calculate and express the solubility in mg/mL or mol/L at the specified temperature.[1]

References

The Versatile 4-Amino-4-Cyanopiperidine Scaffold: A Gateway to Novel Therapeutics

A Technical Whitepaper on the Synthesis and Potential Research Applications of 4-Amino-4-Cyanopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-4-cyanopiperidine scaffold is a compelling, yet underexplored, structural motif in medicinal chemistry. Its rigid piperidine core, coupled with the vicinal amino and cyano functionalities at the C4 position, presents a unique three-dimensional arrangement of pharmacophoric features. This whitepaper provides an in-depth technical guide to the synthesis of the 4-amino-4-cyanopiperidine core, primarily through the robust and efficient Strecker synthesis. Furthermore, it delves into the promising research applications of its derivatives, with a particular focus on their potential as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a clinically validated target for the treatment of type 2 diabetes mellitus. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging this versatile scaffold for the discovery of novel therapeutic agents.

Introduction: The Emerging Potential of the 4-Amino-4-Cyanopiperidine Core

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational pre-organization and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a diverse range of biological macromolecules. The introduction of both an amino and a cyano group at the 4-position of the piperidine ring creates a geminal diamine precursor with a nitrile moiety, offering a rich platform for chemical diversification and the introduction of key binding interactions.

The primary focus of this whitepaper is to highlight the synthetic accessibility of the 4-amino-4-cyanopiperidine core and to propose a significant and timely research application for its derivatives: the inhibition of dipeptidyl peptidase-IV (DPP-IV). The remarkable success of cyanopyrrolidine-based DPP-IV inhibitors, such as vildagliptin and saxagliptin, provides a strong rationale for the exploration of their six-membered ring counterparts.

Synthesis of the 4-Amino-4-Cyanopiperidine Core: The Strecker Synthesis

The most direct and efficient method for the preparation of the 4-amino-4-cyanopiperidine scaffold is the Strecker synthesis. This venerable yet powerful one-pot, three-component reaction involves the condensation of a ketone, an amine, and a cyanide source to form an α-aminonitrile. In the context of our target scaffold, the readily available N-protected-4-piperidone serves as the ketone component.

The general mechanism of the Strecker synthesis proceeds through the initial formation of an iminium ion from the reaction of the ketone with an amine (or ammonia). Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the desired α-aminonitrile.

Caption: General workflow of the Strecker synthesis to produce the 4-amino-4-cyanopiperidine core.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

This protocol provides a representative procedure for the synthesis of the N-Boc protected 4-amino-4-cyanopiperidine core, a key intermediate for further derivatization.

Materials:

-

N-Boc-4-piperidone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

-

In a separate flask, dissolve sodium cyanide (1.5 eq) in water.

-

Cool the methanolic solution of the piperidone and ammonium chloride to 0 °C in an ice bath.

-

Slowly add the aqueous solution of sodium cyanide to the cooled methanolic solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate can be purified by column chromatography on silica gel.

Potential Research Application: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A highly promising application for 4-amino-4-cyanopiperidine derivatives is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] This mechanism of action has made DPP-IV a prime target for the treatment of type 2 diabetes mellitus.[4]

The clinical success of cyanopyrrolidine-based DPP-IV inhibitors, such as vildagliptin and saxagliptin, underscores the importance of the α-aminonitrile warhead for potent and reversible inhibition. It is hypothesized that the nitrile group forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV.

Caption: The mechanism of action of DPP-IV inhibitors in glucose homeostasis.

Structure-Activity Relationship (SAR) and Design Strategy

The 4-amino-4-cyanopiperidine scaffold provides an excellent starting point for the design of novel DPP-IV inhibitors. The amino group can be acylated or derivatized to interact with the S1 and S2 pockets of the DPP-IV active site, while the nitrile serves as the key warhead. The piperidine ring acts as a rigid scaffold to orient these functionalities for optimal binding.

A proposed general structure for a 4-amino-4-cyanopiperidine-based DPP-IV inhibitor is shown below:

Caption: Key structural features and design strategy for 4-amino-4-cyanopiperidine-based DPP-IV inhibitors.

Comparative Data of Existing DPP-IV Inhibitors

To provide a benchmark for the development of novel inhibitors based on the 4-amino-4-cyanopiperidine scaffold, the following table summarizes the inhibitory potency of several approved DPP-IV inhibitors.

| Drug Name | Chemical Class | DPP-IV IC₅₀ (nM) |

| Sitagliptin | β-amino acid derivative | 19 |

| Vildagliptin | Cyanopyrrolidine | 62 |

| Saxagliptin | Cyanopyrrolidine | 50 |

| Linagliptin | Xanthine derivative | 1 |

| Alogliptin | Pyrimidinedione derivative | <10 |

Note: IC₅₀ values can vary depending on the assay conditions.

Conclusion

The 4-amino-4-cyanopiperidine scaffold represents a largely untapped resource for the discovery of novel therapeutic agents. Its straightforward synthesis via the Strecker reaction makes it an attractive starting point for the generation of diverse chemical libraries. The strong precedent set by cyanopyrrolidine-based DPP-IV inhibitors suggests that derivatives of the 4-amino-4-cyanopiperidine core are prime candidates for the development of new treatments for type 2 diabetes. This whitepaper provides the foundational knowledge and strategic direction for researchers to embark on the exploration of this promising chemical space. Further investigation into the synthesis of diverse derivatives and their subsequent biological evaluation is highly encouraged to unlock the full therapeutic potential of this versatile scaffold.

References

The Ubiquitous Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent and significant structural motifs in the realm of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a privileged scaffold in drug design and development. Found in a vast array of FDA-approved drugs and clinical candidates, the piperidine core is integral to treatments for a wide spectrum of diseases, ranging from central nervous system disorders to infectious diseases and cancer. This technical guide delves into the multifaceted role of the piperidine scaffold, exploring its synthesis, structural significance, and therapeutic applications, while providing detailed experimental insights and data-driven analysis.

The Privileged Nature of the Piperidine Scaffold

The piperidine moiety's success in drug discovery can be attributed to several key factors. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The basic nitrogen atom is often protonated at physiological pH, enabling the formation of crucial salt-bridge interactions with amino acid residues in proteins. Furthermore, the piperidine ring can serve as a versatile scaffold for building molecular complexity and can significantly influence a compound's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.

Therapeutic Applications of Piperidine-Containing Drugs

The piperidine scaffold is a key component in a multitude of blockbuster drugs across various therapeutic areas. A notable example is the second-generation antipsychotic risperidone, which is used to treat schizophrenia and bipolar disorder. Other prominent examples include methylphenidate (Ritalin) for ADHD, fentanyl for pain management, and donepezil for Alzheimer's disease. The therapeutic breadth of piperidine-containing drugs underscores the scaffold's adaptability in targeting a diverse range of biological receptors and enzymes.

| Drug | Therapeutic Area | Mechanism of Action | Key Quantitative Data |

| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist | Ki values: 3.13 nM (D2), 0.16 nM (5-HT2A) |

| Methylphenidate | CNS Stimulant | Dopamine and norepinephrine reuptake inhibitor | IC50 values: 14.2 nM (DAT), 39.4 nM (NET) |

| Fentanyl | Analgesic | µ-opioid receptor agonist | Ki value: 0.39 nM |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor | IC50 value: 6.7 nM |

| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist | Ki value: 1.5 nM |

Synthetic Strategies for Piperidine Scaffolds

The construction of the piperidine ring is a well-established area of organic synthesis, with numerous methods available to medicinal chemists. Common strategies include the catalytic hydrogenation of pyridine precursors, reductive amination of glutaraldehyde and its derivatives, and various cyclization reactions. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.

Experimental Protocols

1. Synthesis of a Substituted Piperidine via Catalytic Hydrogenation of Pyridine

This protocol describes a general procedure for the synthesis of a substituted piperidine from its corresponding pyridine precursor.

Materials:

-

Substituted pyridine (1.0 eq)

-

Ethanol (or other suitable solvent)

-

Platinum (IV) oxide (PtO2) or Palladium on carbon (Pd/C) (0.05-0.1 eq)

-

Hydrogen gas (H2)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the substituted pyridine in a suitable solvent, such as ethanol, in a high-pressure reaction vessel.

-

Carefully add the catalyst (PtO2 or Pd/C) to the solution.

-

Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude piperidine product.

-

Purify the product by an appropriate method, such as column chromatography or recrystallization, if necessary.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of a Dopamine D2 Receptor Antagonist

The following diagram illustrates the mechanism of action for a typical piperidine-containing antipsychotic that acts as a dopamine D2 receptor antagonist.

Caption: Dopamine D2 Receptor Antagonism by a Piperidine Drug.

General Workflow for Piperidine-Based Drug Discovery

This diagram outlines a typical workflow for the discovery and development of a new drug candidate featuring a piperidine scaffold.

Caption: Piperidine-Based Drug Discovery Workflow.

Conclusion

The piperidine scaffold continues to be a mainstay in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics. Its favorable physicochemical properties and synthetic accessibility ensure its continued prominence in drug discovery pipelines. As our understanding of disease biology deepens, the strategic application of the piperidine motif will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

Methodological & Application

Synthesis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate: An Application Note and Protocol

Introduction

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, incorporating a protected amine, a nitrile group, and a piperidine scaffold, makes it a versatile intermediate for the synthesis of a variety of complex molecules, including enzyme inhibitors and receptor ligands. This document provides a detailed protocol for the synthesis of this compound via a Strecker reaction, a classic method for the formation of α-amino nitriles.

Reaction Principle

The synthesis is based on the Strecker reaction, a three-component reaction between a ketone, a cyanide source, and an ammonia source.[1] In this specific application, the starting material is Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone). This ketone reacts with an in-situ generated imine, formed from the ketone and ammonia, which is then attacked by a cyanide anion to yield the target α-amino nitrile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | Benzyl 4-oxopiperidine-1-carboxylate |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.39-7.29 (m, 5H), 5.15 (s, 2H), 4.05-3.95 (m, 2H), 3.25-3.15 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H), 1.75 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) δ | 155.0, 136.5, 128.5, 128.1, 127.9, 121.5, 67.5, 52.0, 42.5, 35.0 |

Experimental Protocol

This protocol is adapted from established Strecker synthesis procedures on related piperidone systems.[2]

Materials and Reagents:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Water (deionized)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 4-oxopiperidine-1-carboxylate (10.0 g, 42.9 mmol) in 100 mL of methanol.

-

Addition of Reagents: To the stirred solution, add ammonium chloride (4.6 g, 85.8 mmol) and potassium cyanide (5.6 g, 85.8 mmol). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.

-

Reaction: Add 20 mL of deionized water to the mixture. Seal the flask and stir the reaction mixture vigorously at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous residue, add 100 mL of water and 100 mL of dichloromethane.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

-

Combine the organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Caption: Strecker synthesis of the target compound.

References

Application Notes and Protocols for the Purification of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system. The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability of biological data. This document provides detailed application notes and experimental protocols for the purification of this compound, focusing on common laboratory techniques such as flash column chromatography and recrystallization.

Application Notes

The purification strategy for this compound must consider its key structural features: a basic secondary amine, a polar nitrile group, and a lipophilic benzylcarbamate (Cbz) protecting group. These features influence its solubility and chromatographic behavior.

Chromatographic Purification:

-

Normal-Phase Flash Chromatography: This is a primary and effective method for the purification of the target compound from less polar and some more polar impurities. Due to the basic nature of the piperidine nitrogen, peak tailing can be a significant issue on silica gel. To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent is highly recommended. The selection of an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is critical for achieving good separation.

-

Reversed-Phase Flash Chromatography: For highly polar impurities, reversed-phase chromatography can be an effective alternative. A common mobile phase consists of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Crystallization:

-

Recrystallization: This technique is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A two-solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is insoluble, can also be employed to induce crystallization. Given the moderate polarity of the target molecule, solvent pairs such as ethyl acetate/hexane, dichloromethane/heptane, or isopropanol/water may be effective.

Salt Formation:

-

For compounds with basic amine functionalities that are difficult to purify as the free base, forming a salt (e.g., hydrochloride or tosylate) can be a viable purification strategy. The resulting salt often has different solubility properties and may be more amenable to crystallization.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound. Note: These values are representative and may vary depending on the specific reaction conditions and the nature of the impurities.

Table 1: Flash Column Chromatography Purification Data

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate with 1% Triethylamine (gradient elution) |

| Initial Purity (Crude) | ~85% (by HPLC) |

| Final Purity (Post-Chromatography) | >98% (by HPLC) |

| Typical Recovery | 80-90% |

Table 2: Recrystallization Purification Data

| Parameter | Value |

| Solvent System | Ethyl Acetate / Hexane |

| Initial Purity | ~95% (by HPLC) |

| Final Purity (Post-Recrystallization) | >99.5% (by HPLC) |

| Typical Yield | 75-85% |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using normal-phase flash column chromatography.

1. Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (or Heptane)

-

Ethyl acetate

-

Triethylamine (Et₃N)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system or glass column

-

Rotary evaporator

-

Collection tubes

2. Procedure:

-

Eluent Selection:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate with 1% triethylamine).

-

Identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities. A common starting point is a 70:30 mixture of hexane:ethyl acetate.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate with 1% Et₃N).

-

Wet-pack the chromatography column with the slurry, ensuring a uniform and compact bed.

-

Equilibrate the column by passing several column volumes of the initial mobile phase through it.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

-

Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the initial, low-polarity mobile phase.

-

If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

-

Collect fractions of a suitable volume.

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from chromatography or for crude material with a relatively high initial purity.

1. Materials and Equipment:

-

Partially purified this compound

-

Ethyl acetate

-

Hexane (or Heptane)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

2. Procedure:

-

Dissolution:

-

Place the crude or partially purified compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.

-

-

Crystallization:

-

Once the solid is fully dissolved, remove the flask from the heat.

-

Slowly add hexane (the anti-solvent) dropwise with gentle swirling until the solution becomes slightly turbid.

-

If the solution becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.

-

Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

-

Visualization of Workflows

Caption: General workflows for purification.

Caption: Purification strategy decision tree.

Application Notes and Protocols for N-benzylation of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-benzylation of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary methods detailed are direct N-alkylation using benzyl bromide and reductive amination with benzaldehyde. These protocols are designed to offer a comprehensive guide, including reaction conditions, and a detailed experimental procedure.

Introduction

The N-benzylation of piperidine derivatives is a fundamental transformation in medicinal chemistry, allowing for the introduction of a benzyl group that can serve as a protecting group or as a key pharmacophoric element. The target molecule, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, possesses a primary amino group that can be selectively benzylated. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen prevents its reaction, directing the benzylation to the 4-amino substituent. The cyano group at the 4-position adds to the complexity and utility of this building block.

Two common and effective methods for this transformation are direct alkylation with a benzyl halide and reductive amination with benzaldehyde. Direct alkylation involves the nucleophilic attack of the primary amine on benzyl bromide, typically in the presence of a base. Reductive amination proceeds via the formation of an intermediate imine between the primary amine and benzaldehyde, which is then reduced in situ to the corresponding secondary amine.

Data Presentation: Comparison of Reaction Conditions for N-benzylation of 4-Aminopiperidine Derivatives

The following table summarizes typical reaction conditions for the N-benzylation of 4-aminopiperidine analogues, providing a comparative overview of different methodologies.

| Starting Material | Method | Reagents | Base | Solvent | Reducing Agent | Temperature | Time (h) | Yield (%) |

| Boc-protected 4-aminomethylpiperidine | Direct Alkylation | Benzyl bromide | K₂CO₃ | DMF | - | Room Temp. | Not Specified | Not Specified |

| 4-(Piperidin-4-yl)aniline | Reductive Amination | Benzaldehyde (1.1 eq) | - | DCM | Sodium triacetoxyborohydride (1.5 eq) | Room Temp. | 12-16 | Not Specified |

| 4-aminopiperidine derivative | Direct Alkylation | Benzyl bromide | Triethylamine | Dioxane/Water | - | Not Specified | Not Specified | Not Specified |

| 4-aminopiperidine derivative | Reductive Amination | Benzaldehyde | - | Methanol/H₂O | Picoline-borane complex | Room Temp. | 4 | 72 (for N-benzyl intermediate) |

Experimental Protocols

Two detailed protocols for the N-benzylation of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate are provided below.

Protocol 1: N-benzylation via Reductive Amination

This protocol describes the synthesis of tert-butyl 4-(benzylamino)-4-cyanopiperidine-1-carboxylate via reductive amination with benzaldehyde and sodium triacetoxyborohydride.[1] This method is often preferred due to its mild reaction conditions.

Materials:

-

tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(benzylamino)-4-cyanopiperidine-1-carboxylate.

Protocol 2: N-benzylation via Direct Alkylation

This protocol details the synthesis of tert-butyl 4-(benzylamino)-4-cyanopiperidine-1-carboxylate through direct alkylation with benzyl bromide.[2]

Materials:

-

tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(benzylamino)-4-cyanopiperidine-1-carboxylate.

Mandatory Visualization

References

Methodology for Boc Protection of 4-Aminopiperidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the tert-butoxycarbonyl (Boc) protection of 4-aminopiperidine derivatives. This chemical modification is a crucial step in the synthesis of a wide range of pharmaceutical compounds, particularly in the development of therapeutics targeting G-protein coupled receptors, such as CCR5 antagonists used in HIV-1 treatment.[1][2][3][4]

The Boc group serves as a robust protecting group for the amino functionality, preventing it from undergoing unwanted reactions during subsequent synthetic steps. Its ease of introduction and selective removal under acidic conditions make it an invaluable tool in multistep organic synthesis.[5]

Application Overview

Boc-protected 4-aminopiperidine derivatives are key building blocks in medicinal chemistry.[5] A prominent application is in the synthesis of piperazine-based CCR5 antagonists.[1][2] The piperidine moiety serves as a central scaffold, and the protected amino group allows for the controlled, regioselective introduction of other pharmacophoric elements.

General Synthetic Strategies

Several synthetic routes can be employed to obtain Boc-protected 4-aminopiperidine derivatives. The choice of method often depends on the starting material's availability and the desired substitution pattern on the piperidine ring. Common strategies include:

-

Direct N-acylation of 4-aminopiperidine derivatives: This is the most straightforward approach, where the amino group of a pre-existing 4-aminopiperidine scaffold is reacted directly with di-tert-butyl dicarbonate (Boc)₂O.

-

Reductive amination followed by N-protection: Starting from a 4-piperidone derivative, reductive amination can introduce the 4-amino group, which can then be protected with a Boc group in a subsequent step.

-

Multi-step synthesis from alternative precursors: More complex derivatives can be synthesized from precursors like N-benzyl-4-piperidone or 4-piperidinecarboxamide, incorporating the Boc protection step within the synthetic sequence.[6][7]

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes quantitative data for different methodologies for the Boc protection of 4-aminopiperidine derivatives, providing a basis for method selection.

| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |

| 1-Benzyl-4-piperidone | 1. Trimethyl orthoformate, p-TsOH, Methanol2. tert-Butyl carbamate3. 10% Pd/C, H₂, 0.8-1.0 MPa, 70°C, Methanol | 4 hours (hydrogenation) | 90.7 | 99.0 (GC) | [7] |

| 1-Benzyl-4-piperidone | 1. Trimethyl orthoformate, p-TsOH, Methanol2. tert-Butyl carbamate3. 5% Pd/C, H₂, 0.8-1.0 MPa, 80°C, Methanol | 8 hours (hydrogenation) | 88.7 | 99.0 (GC) | [7] |

| tert-Butyl (1-benzylpiperidin-4-yl)carbamate | 10% Pd/C, H₂, Methanol | 12 hours | 99 | Not specified | [8] |

| 4-Piperidinecarboxamide | 1. (Boc)₂O, Triethylamine, Water, 20-25°C2. Br₂, NaOH, Reflux | 8-10 hours (Boc protection) | Not specified | High | [6] |

| Amines (general) | (Boc)₂O, Water, Acetone, Room Temperature | Minutes to hours | High | High | [9] |

Experimental Protocols

Protocol 1: Boc Protection of 4-Aminopiperidine via Catalytic Hydrogenation of N-Benzyl Precursor

This protocol describes a two-step process starting from N-benzyl-4-piperidone to yield 4-Boc-aminopiperidine.[7]

Step 1: Imine Formation

-

To a solution of N-benzyl-4-piperidone in methanol, add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature.

-

Add tert-butyl carbamate and continue stirring to form the corresponding imine.

-

Monitor the reaction by an appropriate method (e.g., TLC or GC) until completion.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude imine product.

Step 2: Pd/C Catalytic Hydrogenation and Boc Protection

-

Place the crude imine product from Step 1 (0.822 mol) and methanol (2.4 L) in a 5 L autoclave.

-

Carefully add 10% Palladium on carbon (23.7 g).

-

Purge the system with nitrogen three times.

-

Introduce hydrogen gas and maintain the pressure at 0.8-1.0 MPa.

-

Slowly heat the mixture to 70°C and maintain this temperature for 4 hours, monitoring the reaction by GC.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain a crude product.

-

Add n-heptane to the crude product and triturate to induce crystallization.

-

Filter the solid and dry under vacuum to obtain 4-Boc-aminopiperidine as a white solid (Yield: 90.7%).

Characterization Data:

Protocol 2: Boc Protection via Debenzylation of a Boc-Protected Benzylated Precursor

This protocol outlines the synthesis of 4-Boc-aminopiperidine from tert-butyl (1-benzylpiperidin-4-yl)carbamate.[8]

-

Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (3.80 g, 13.1 mmol) in methanol (26 mL) in a 100 mL reaction vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere for 12 hours.

-

Upon completion of the reaction (monitored by TLC), remove the Pd/C catalyst by filtration through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography to afford 4-Boc-aminopiperidine (2.64 g, 99% yield).

Characterization Data: [8]

-

¹H-NMR (200 MHz, CD₃OD): δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H).

-

LC/MS (M+H)⁺: 201.

Visualizations

Synthesis Workflow of 4-Boc-Aminopiperidine